![molecular formula C14H17FO3 B1383537 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester CAS No. 1352721-91-5](/img/structure/B1383537.png)
4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester
Overview
Description
The compound you’re asking about seems to be an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to perfumes .
Synthesis Analysis
Esters can be synthesized through a process called esterification, where an alcohol reacts with a carboxylic acid in the presence of a catalyst . Another method is through transesterification, where the organic group of an existing ester is exchanged with an alcohol .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In your compound, one of these R groups would be a 2-butoxyethenyl group and the other would be a fluorobenzoic acid group .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and acid, especially under acidic or basic conditions . They can also react with Grignard reagents to form tertiary alcohols .Scientific Research Applications
Synthesis of Fluoro-Containing Amino Acids
Fluoro-containing amino acids like N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester have been synthesized with high enantiomeric excess, demonstrating the utility of fluoro-containing compounds in creating potent inhibitors, such as HCV NS3 protease inhibitors (Hu & Han, 2008).
Pharmacokinetics Study
A study on the pharmacokinetics of a similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, in rats, highlights the potential of such compounds in biomedical research. The study used ultra-high performance liquid chromatography and electrospray quadrupole-time of flight mass spectrometry for analysis (Xu et al., 2020).
Na+/H+ Antiporter Inhibitors
The use of benzoylguanidines as Na+/H+ exchanger inhibitors in the treatment of acute myocardial infarction is another significant application. The study emphasizes the importance of specific substitutions on the benzoylguanidine structure for potency, including the use of 4-fluoro-2-methylbenzoic acids (Baumgarth, Beier, & Gericke, 1997).
Structure-Metabolism Relationships
Research on substituted benzoic acids, including fluoro-benzoic acids, aids in understanding the metabolism of these compounds. This research has implications for drug metabolism and the development of new pharmaceuticals (Ghauri et al., 1992).
Antimicrobial and Cytotoxic Activity
Some fluoro-substituted benzoic acid methyl esters have been shown to exhibit antimicrobial activity and cytotoxicity, indicating their potential in developing new therapeutic agents (Boregowda et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[(E)-2-butoxyethenyl]-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-3-4-8-18-9-7-11-5-6-12(13(15)10-11)14(16)17-2/h5-7,9-10H,3-4,8H2,1-2H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOFJRLLWHNKEJ-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC1=CC(=C(C=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C1=CC(=C(C=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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